![molecular formula C17H17NO3 B2441953 Benzoate de [(2-phényléthyl)carbamoyl]méthyle CAS No. 878567-36-3](/img/structure/B2441953.png)
Benzoate de [(2-phényléthyl)carbamoyl]méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(2-Phenylethyl)carbamoyl]methyl benzoate” is a chemical compound. It is also known as methyl 3-[(2-phenylethyl)carbamoyl]benzoate . It has a molecular weight of 283.33 . The IUPAC name for this compound is methyl 3-{[(2-phenylethyl)amino]carbonyl}benzoate .
Molecular Structure Analysis
The molecular structure of “[(2-Phenylethyl)carbamoyl]methyl benzoate” consists of a benzoate group attached to a phenylethyl group through a carbamoyl linkage . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .Mécanisme D'action
Benzocaine works by blocking the transmission of nerve impulses from the site of application to the brain. It does this by inhibiting the function of voltage-gated sodium channels, which are responsible for the propagation of nerve impulses. This results in a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Benzocaine has been shown to have minimal systemic absorption when used topically, making it a safe and effective choice for local anesthesia. However, in rare cases, systemic absorption can occur, leading to adverse effects such as methemoglobinemia, a condition where the blood is unable to transport oxygen properly. Benzocaine has also been shown to have a mild irritant effect on the skin and mucous membranes.
Avantages Et Limitations Des Expériences En Laboratoire
Benzocaine is a commonly used local anesthetic in laboratory experiments due to its fast-acting and long-lasting effects. It is also relatively inexpensive and easy to obtain. However, it is important to note that benzocaine can interfere with certain assays and may have unintended effects on experimental outcomes.
Orientations Futures
There are several areas of research that could benefit from further study on benzocaine. These include the development of new formulations for topical anesthesia, the investigation of potential drug interactions, and the exploration of alternative uses for benzocaine beyond its traditional role as a local anesthetic. Additionally, further research is needed to better understand the potential risks and benefits of benzocaine use in different populations, such as children and pregnant women.
Méthodes De Synthèse
Benzocaine can be synthesized through the esterification reaction between p-aminobenzoic acid and ethanol. The reaction is catalyzed by sulfuric acid, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
Synthèse organique et réactions en tandem
Le benzoate de [(2-phényléthyl)carbamoyl]méthyle peut être utilisé en synthèse organique en raison de ses propriétés électrophile. Les chercheurs ont exploré son rôle dans les réactions en tandem, où plusieurs générations successives d'électrophiles se produisent dans un seul réacteur. En variant la température de réaction, ce composé peut générer successivement plusieurs électrophiles non masqués, conduisant à la formation autonome de structures aromatiques complexes .
Sélecteurs chiraux en chromatographie
Les sélecteurs chiraux jouent un rôle crucial dans la chromatographie énantiosélective. De nouveaux sélecteurs chiraux basés sur la cellulose 2,3-bis(3,5-diméthylphényl carbamate)-6-(α-phényléthyl carbamate) ont été synthétisés. Ces sélecteurs présentent une régiosélectivité et peuvent être utilisés pour la reconnaissance chirale dans les techniques de séparation .
Propriétés
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(18-12-11-14-7-3-1-4-8-14)13-21-17(20)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQIGMVKYWQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2441871.png)
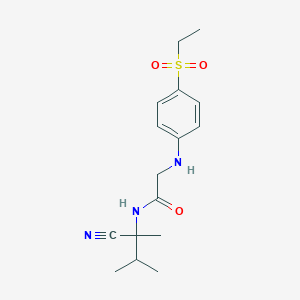
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2441876.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2441877.png)

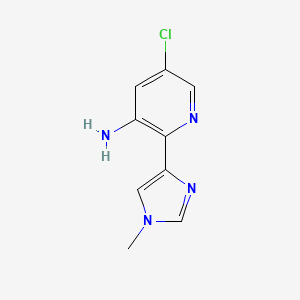
![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)
![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)
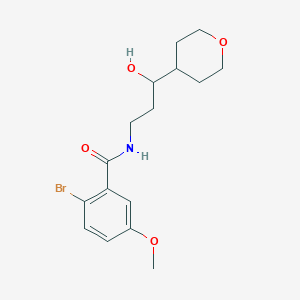

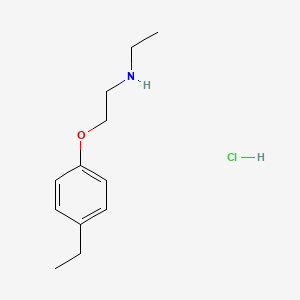
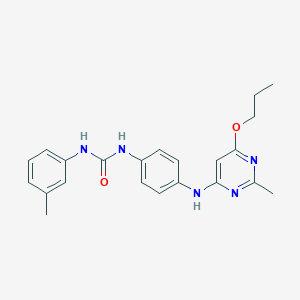
![2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441892.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)